(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone
Overview
Description
(2,8-Diaza-spiro[45]dec-2-yl)-(2-fluoro-phenyl)-methanone is a spirocyclic compound characterized by its unique structural framework Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in the synthesis of biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone typically involves the formation of the spirocyclic framework through a series of reactions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The reaction proceeds through alkylation and heterocyclization steps to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalytic hydrogenation, oxidation, and other multi-step reaction sequences to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as Raney nickel. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a scaffold in the synthesis of various biologically active molecules.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone stands out due to its unique structural features and the presence of a fluorine atom, which can significantly influence its biological activity and chemical properties. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-2-yl-(2-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-4-2-1-3-12(13)14(19)18-10-7-15(11-18)5-8-17-9-6-15/h1-4,17H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLGJWGTYFLTEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217434 | |
Record name | 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-90-5 | |
Record name | 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.